molecular formula C14H19N B8722623 4-(3-phenylpropylidene)Piperidine-

4-(3-phenylpropylidene)Piperidine-

Cat. No.: B8722623
M. Wt: 201.31 g/mol
InChI Key: URNWLJJIOFGGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-phenylpropylidene)Piperidine- is a useful research compound. Its molecular formula is C14H19N and its molecular weight is 201.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-phenylpropylidene)Piperidine- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-phenylpropylidene)Piperidine- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

4-(3-phenylpropylidene)piperidine

InChI

InChI=1S/C14H19N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,8,15H,4,7,9-12H2

InChI Key

URNWLJJIOFGGOV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CCCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5M in hexanes, 14 ml, 35 mmol) was carefully added to a cold (<0° C.) suspension of 3-phenylpropyltriphenylphosphonium bromide (18.7 g, 40.5 mmol) in THF (100 ml) under a nitrogen atmosphere at such a rate that the temperature did not exceed 0° C. The orange solution was stirred at <0° C. for 30 minutes before a solution of 1-(tert-butyloxycarbonyl)-4-piperidone (5.0 g, 27 mmol) was added as a solution in THF (20 ml) at such a rate that the temperature did not exceed 0° C. The mixture was stirred at 0° C. for 1 hour and then allowed to warm to room temperature before adding water (20 ml). The mixture was concentrated in vacuo and the residue extracted into dichloromethane (3×100 ml). The combined organics were washed with water (20 ml) and brine (20 ml), dried (MgSO4) and evaporated in vacuo to give a yellow oil. The oil was purified by column chromatography on silica eluting with 10% EtOAc/petrol 60/80 to give a clear oil. The oil was dissolved in dichloromethane (30 ml) and treated with trifluoroacetic acid (20 ml) and the mixture stirred at room temperature for 1.5 h. The solution was evaporated in vacuo and azeotroped with toluene (2×10 ml). The residue was dissolved in EtOAc (20 ml) and washed with sodium carbonate (saturated, 2×10 ml), water (10 ml) and brine (10 ml), dried (MgSO4) and evaporated in vacuo to give 4-(3-phenylpropylidene) piperidine as a pale oily solid (4.92 g, 90%).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

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